15-Tetracosenoic acid, methyl ester

概要

説明

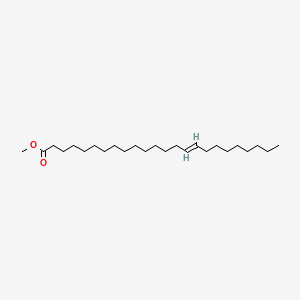

It is derived from nervonic acid and is characterized by its molecular formula C25H48O2 and a molecular weight of 380.65 g/mol . This compound is notable for its presence in various natural sources, including certain plant oils and animal fats.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 15-tetracosenoic acid, methyl ester typically involves the esterification of nervonic acid. One common method is the reaction of nervonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction of nervonic acid from natural sources, followed by its esterification. The process may include steps such as saponification of oils to release free fatty acids, followed by purification and esterification .

化学反応の分析

Types of Reactions: 15-Tetracosenoic acid, methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.

Reduction: Hydrogenation can convert the double bond to a single bond, forming the corresponding saturated ester.

Substitution: Halogenation or other substitution reactions can occur at the double bond or the ester group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides or hydroxylated esters.

Reduction: Saturated methyl ester.

Substitution: Halogenated methyl esters.

科学的研究の応用

Biological Significance

Neuroprotective Properties:

15-Tetracosenoic acid, methyl ester is a principal component of neural tissues and has been shown to enhance nerve cell function. It is particularly beneficial for brain health, contributing to the maintenance and repair of neuronal membranes. Studies indicate that this compound may improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Antioxidant Activity:

Research has demonstrated that fatty acids, including 15-tetracosenoic acid methyl ester, exhibit antioxidant properties that can protect cells from oxidative stress. This activity is vital for preventing cellular damage associated with various diseases, including cancer .

Nutritional Applications

Dietary Supplementation:

Due to its beneficial effects on brain health and overall well-being, 15-tetracosenoic acid methyl ester is increasingly being considered for use in dietary supplements aimed at enhancing cognitive function and supporting neurological health. Its incorporation into functional foods could provide additional health benefits related to cardiovascular health and inflammation reduction .

Industrial Applications

Cosmetic Industry:

The compound's emollient properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin hydration and barrier function positions it as an attractive ingredient in skin care products .

Food Industry:

In food science, 15-tetracosenoic acid methyl ester can be utilized as a flavoring agent or preservative due to its stability and potential health benefits. The analysis of fatty acid methyl esters (FAMEs) in food products often includes this compound, which aids in characterizing the lipid profiles of various food sources .

Analytical Applications

Gas Chromatography:

15-Tetracosenoic acid methyl ester is frequently analyzed using gas chromatography (GC), which allows for the separation and quantification of fatty acids in complex mixtures. Its unique retention time and mass spectral characteristics facilitate accurate identification in lipidomic studies .

Case Studies

Study on Antibacterial Properties:

A study investigating the bioactive constituents of Acer truncatum seed oil highlighted 15-tetracosenoic acid methyl ester as a major component with significant antibacterial activity. This research supports its potential use in natural antimicrobial formulations .

Fermentative Production:

Research on the fermentative production of nervonic acid by Mortierella capitata demonstrated the effective conversion of fungal cell fatty acids into methyl esters, including 15-tetracosenoic acid methyl ester. This process showcases its potential for sustainable production methods in industrial applications .

作用機序

The mechanism of action of 15-tetracosenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is particularly important in the formation and maintenance of the myelin sheath in nerve cells. The compound interacts with various enzymes and proteins involved in lipid metabolism and signaling pathways .

類似化合物との比較

Nervonic Acid: The parent compound of 15-tetracosenoic acid, methyl ester, with similar biological functions.

Lignoceric Acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond.

Behenic Acid: Another long-chain saturated fatty acid with applications in cosmetics and lubricants.

Uniqueness: this compound is unique due to its monounsaturated nature, which imparts specific properties such as enhanced fluidity in biological membranes compared to its saturated counterparts. This makes it particularly valuable in neurological research and applications .

生物活性

15-Tetracosenoic acid, methyl ester, also known as methyl nervonate, is a long-chain unsaturated fatty acid methyl ester with significant biological activities. This compound has garnered attention due to its presence in various natural sources and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and neuroprotective properties, as well as its implications in cancer treatment.

- Molecular Formula : CHO

- Molecular Weight : 380.65 g/mol

- CAS Number : 2733-88-2

- Synonyms : Methyl cis-15-tetracosenoate, Nervonic acid methyl ester

Sources and Composition

This compound is primarily derived from the seed oil of plants such as Acer truncatum and Petroselinum crispum (parsley). It has been identified as a major constituent in these oils and is known for its role in promoting brain health by enhancing nerve cell function .

1. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In studies evaluating the cold methanol extract of Petroselinum crispum, this compound was found to have a narrow spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, it showed better efficacy against Gram-negative strains .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 11 |

| Pseudomonas aeruginosa | 9 |

| Bacillus subtilis | 10 |

| Candida albicans | 10 |

The extract containing 15-tetracosenoic acid demonstrated a low inhibitory effect compared to standard antibiotics but still indicated potential for further exploration in antibacterial applications .

2. Antioxidant Activity

The antioxidant potential of 15-tetracosenoic acid has been evaluated through various assays. In a study involving extracts from Colocasia affinis, the compound contributed to significant antioxidant activity with an IC value of 29.4 µg/mL, indicating its capacity to scavenge free radicals effectively .

3. Neuroprotective Effects

As a principal component of neural cells, 15-tetracosenoic acid is linked to neuroprotection and enhancement of cognitive functions. Its role in maintaining the integrity of neuronal membranes and promoting nerve cell regeneration highlights its potential in treating neurodegenerative diseases .

4. Antitumor Activity

Recent studies have explored the antitumor effects of extracts containing 15-tetracosenoic acid. In vitro assays demonstrated that these extracts significantly reduced the viability of various cancer cell lines (B16, HeLa) in a dose-dependent manner. This suggests that the compound may play a role in cancer therapy by inhibiting tumor growth .

Case Studies and Research Findings

- Study on Petroselinum crispum : The cold methanol extract showed that 15-tetracosenoic acid was one of the major bioactive compounds contributing to antibacterial activity against human pathogens .

- Extracts from Colocasia affinis : The study highlighted the antioxidant properties of the compound alongside its cytotoxic effects against cancer cells, suggesting its dual role in both protective and therapeutic contexts .

- Antitumor Effects : A study using MTT assays indicated that subfractions containing 15-tetracosenoic acid significantly suppressed tumor cell growth across multiple cancer types, reinforcing its potential as an antitumor agent .

特性

IUPAC Name |

methyl (E)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。